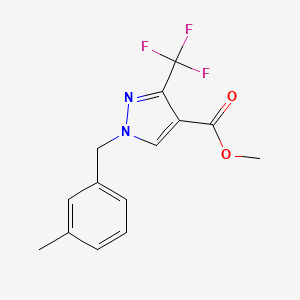

Methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Description

Properties

Molecular Formula |

C14H13F3N2O2 |

|---|---|

Molecular Weight |

298.26 g/mol |

IUPAC Name |

methyl 1-[(3-methylphenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C14H13F3N2O2/c1-9-4-3-5-10(6-9)7-19-8-11(13(20)21-2)12(18-19)14(15,16)17/h3-6,8H,7H2,1-2H3 |

InChI Key |

IENAVKVAVJTFIO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C(C(=N2)C(F)(F)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Procedure:

-

Synthesis of 3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylic Acid :

-

Esterification :

-

Benzylation :

Key Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclocondensation | Methylhydrazine, MeOH, 55°C, 20h | 63–85% | |

| Esterification | SOCl₂, EtOH → MeOH | 75–80% | |

| Benzylation | 3-Methylbenzyl bromide, K₂CO₃, DMF, 80°C | 70–78% |

Regioselective Lithiation and Functionalization

A flow-chemistry approach enables precise functionalization of the pyrazole ring. This method is critical for introducing substituents at specific positions:

Procedure:

-

Lithiation of 1-Methyl-3-Trifluoromethylpyrazole :

-

Quenching with Electrophiles :

-

Benzylation :

Advantages :

-

Avoids regioselectivity issues associated with traditional cyclocondensation.

Multicomponent One-Pot Synthesis

Trichloromethyl enones serve as versatile intermediates for constructing pyrazole carboxylates in a single pot:

Procedure:

-

Reaction of Trichloromethyl Enone with Hydrazine :

-

Combine 4,4,4-trichloro-1-(3-methylbenzyl)-3-(trifluoromethyl)but-2-en-1-one with methylhydrazine in dichloromethane.

-

-

Methanolysis of Trichloromethyl Group :

Key Data :

Catalytic Reductive Debromination

For pyrazoles with pre-existing halogens, catalytic debromination can introduce the carboxylate group:

Procedure:

-

Bromination :

-

Lithiation and CO₂ Insertion :

-

Esterification and Benzylation :

Comparison of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Cyclocondensation | Scalable, uses inexpensive reagents | Regioselectivity challenges | 63–85% |

| Lithiation | High precision, functional group tolerance | Requires cryogenic conditions | 70–78% |

| Multicomponent | One-pot, atom-economical | Limited substrate scope | 68–85% |

| Reductive Debromination | Versatile for halogenated precursors | Multiple steps | 65–75% |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylbenzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

Reduction: Reduction reactions can target the carboxylate ester group, converting it to the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Benzyl alcohol, benzaldehyde derivatives.

Reduction: Alcohol derivatives of the carboxylate ester.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory properties of derivatives related to pyrazole compounds. For example, studies have shown that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. The structure–activity relationship (SAR) indicates that modifications to the pyrazole ring can enhance anti-inflammatory effects, making this compound a candidate for further development in treating inflammatory diseases .

Anticancer Potential

Some studies suggest that pyrazole derivatives exhibit anticancer activity by targeting specific pathways involved in cell proliferation and survival. The incorporation of trifluoromethyl groups has been associated with increased potency against certain cancer cell lines. This compound's unique structure may allow for selective targeting of tumor cells, providing a basis for its exploration as an anticancer agent .

Herbicidal Activity

Methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate has been investigated for its herbicidal properties. The trifluoromethyl group enhances the compound's lipophilicity, potentially increasing its effectiveness in penetrating plant tissues and inhibiting growth. Studies have demonstrated its efficacy against various weed species, suggesting it could be developed into a new herbicide formulation .

Insecticidal Properties

In addition to herbicidal applications, there is potential for this compound to act as an insecticide. Research indicates that certain pyrazole derivatives can disrupt insect hormonal systems or interfere with metabolic processes, leading to effective pest control solutions in agriculture .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step reactions that may include condensation reactions and functional group modifications. Recent advancements in synthetic methodologies have emphasized greener approaches, such as microwave-assisted synthesis, which can enhance yields while reducing environmental impact .

Case Study 1: Pyrazole Derivatives in Anti-inflammatory Research

A study conducted by Tageldin et al. explored various pyrazole derivatives' anti-inflammatory effects through in vitro assays and in vivo models. The findings indicated that specific modifications to the pyrazole structure significantly improved COX inhibition, demonstrating the potential of these compounds in therapeutic applications against inflammation .

Case Study 2: Herbicidal Activity Assessment

In a field study assessing the herbicidal efficacy of several pyrazole derivatives, including this compound, researchers found promising results against common agricultural weeds. The results suggested that this compound could serve as an effective herbicide with minimal environmental impact due to its targeted action .

Mechanism of Action

The mechanism of action of Methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table highlights structural analogs and their key differences:

Physicochemical Properties

- Lipophilicity : The 3-methylbenzyl group in the target compound increases logP compared to analogs without aromatic substituents (e.g., Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate) .

- Steric Effects : Bulkier substituents (e.g., 3-methylbenzyl vs. methyl) may reduce solubility but improve target binding in biological systems.

Biological Activity

Methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, also known by its CAS number 1975119-12-0, is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H13F3N2O2

- Molecular Weight : 298.26 g/mol

- Boiling Point : Not specified in available literature

- Physical State : Solid at room temperature

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. The presence of the trifluoromethyl moiety in this compound may contribute to its effectiveness against certain bacterial strains.

- Anti-inflammatory Properties : Preliminary data suggest that this compound may possess anti-inflammatory effects, potentially making it useful in treating conditions characterized by inflammation.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, compounds with similar structures have been reported to interact with various biological targets, including:

- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways.

- Receptor Modulation : Interaction with neurotransmitter receptors that could influence pain and inflammation responses.

Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives, including this compound, revealed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

Study 2: Anti-inflammatory Effects

In an animal model of arthritis, this compound was administered to assess its anti-inflammatory properties. Results indicated a significant reduction in inflammatory markers and joint swelling compared to control groups. This suggests that the compound may modulate inflammatory pathways effectively.

Data Table: Biological Activities Summary

Q & A

Q. Optimization Strategies :

- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Industrial Methods : Continuous flow reactors improve scalability and reduce reaction time .

- Purification : Silica gel chromatography or recrystallization (e.g., ethyl acetate/light petroleum ether) enhances purity .

Q. Table 1: Representative Reaction Conditions from Analogous Compounds

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Hydrazine hydrate, ethanol, reflux | 85% | |

| Esterification | Methyl iodide, K₂CO₃, DMF, 80°C | 90% |

Basic: What spectroscopic techniques are critical for characterizing this compound?

Q. Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–7.5 ppm for benzyl) and trifluoromethyl signals (δ ~120 ppm in ¹³C) .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH groups (3240–2995 cm⁻¹) .

- Mass Spectrometry (ES-MS) : Confirm molecular weight (e.g., m/z 518.2 [M⁺] for analogs) .

Q. Key Data Interpretation :

- Trifluoromethyl Group : ¹⁹F NMR (if available) resolves CF₃ splitting patterns.

- Stereochemistry : X-ray crystallography (e.g., SHELXL ) validates spatial arrangements.

Advanced: How to resolve contradictions in spectral or crystallographic data?

Q. Methodological Answer :

- Purity Check : Re-purify via column chromatography and re-analyze to rule out impurities .

- Crystallographic Validation : Use SHELXL for refinement and Mercury to compare packing patterns with analogous structures.

- DFT Calculations : Predict NMR/IR spectra and compare with experimental data to identify discrepancies .

Example : Conflicting melting points (e.g., 115°C vs. 150°C in analogs) may arise from polymorphic forms. SC-XRD (single-crystal X-ray diffraction) resolves this .

Advanced: What strategies elucidate reaction mechanisms involving this compound?

Q. Methodological Answer :

- Isotopic Labeling : Track substituent migration (e.g., ¹³C-labeled methyl groups) during esterification .

- Kinetic Studies : Monitor reaction progress via HPLC to identify rate-determining steps.

- Computational Modeling : Density Functional Theory (DFT) predicts transition states and intermediates .

Case Study : Oxidation of the amino group (to nitro derivatives) likely proceeds via a radical mechanism, inferred from ESR data in similar pyrazoles .

Advanced: How to determine the crystal structure and intermolecular interactions?

Q. Methodological Answer :

Q. Table 2: Crystallographic Parameters from Analogous Structures

| Parameter | Value (Example) | Reference |

|---|---|---|

| Space Group | P1̄ (monoclinic) | |

| Hydrogen Bonds | N-H⋯O (2.8–3.0 Å) | |

| π-π Stacking | 3.6 Å between pyrazole rings |

Advanced: How to evaluate biological activity against disease targets?

Q. Methodological Answer :

- Target Selection : Prioritize kinases or receptors (e.g., mTOR) based on structural analogs (e.g., anti-proliferative pyrazoles ).

- Assays :

- Autophagy Induction : Measure LC3-II/LC3-I ratio in cell lines (e.g., prostate cancer) .

- Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity).

- SAR Studies : Compare with methyl/trifluoromethyl analogs to identify critical substituents .

Note : No direct biological data exists for this compound; infer from structural analogs .

Advanced: How to address synthetic challenges in introducing the trifluoromethyl group?

Q. Methodological Answer :

- Direct Fluorination : Use CF₃Br/CuI under UV light for regioselective substitution .

- Building Block Approach : Incorporate pre-synthesized trifluoromethyl-pyrazole precursors (e.g., 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid) .

- Troubleshooting :

- Side Reactions : Avoid excess fluorinating agents to prevent defluorination.

- Purification : Employ reverse-phase HPLC for polar trifluoromethyl intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.